molecular formula C15H16N2O4 B2840151 N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-phenyloxalamide CAS No. 1788677-26-8

N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-phenyloxalamide

Cat. No.: B2840151
CAS No.: 1788677-26-8
M. Wt: 288.303
InChI Key: MNFYRLYVCNNXPY-UHFFFAOYSA-N
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Description

The compound “N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-phenyloxalamide” is an organic compound containing a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains an oxalamide group, which is a functional group consisting of two amide groups connected to the same carbon atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry . These techniques can provide information about the types of bonds present in the molecule and the arrangement of atoms .


Chemical Reactions Analysis

Furan compounds are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions . The reactivity of this specific compound would depend on the exact positioning of the functional groups and the conditions of the reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties of furan compounds include a low melting point and a tendency to form hydrogen bonds . The presence of the oxalamide group could also influence the compound’s solubility and stability .

Scientific Research Applications

Synthesis and Pharmacological Properties

  • Melatonin Receptor Agonists : A study on the synthesis of tricyclic indan derivatives, including furan analogues, aimed at developing new therapeutic agents for sleep disorders. These compounds, particularly indeno[5,4-b]furan analogues, showed potent and selective affinity for melatonin MT(1) receptors, demonstrating superior metabolic stability and sleep-promoting effects in experimental animals (Uchikawa et al., 2002).

Photophysical Studies

  • Photophysics of Chalcone Derivatives : Research on the photophysical properties of chalcone derivatives, including furan-related compounds, revealed strong phosphorescence emission in certain conditions. This study contributes to the understanding of vibronic interactions and the photophysical behavior of furan derivatives (Bangal et al., 1996).

Anticancer and Antiangiogenic Activity

  • Novel 3-Arylaminobenzofuran Derivatives : A series of compounds characterized by a 2-methoxy/ethoxycarbonyl group on the benzofuran skeleton was evaluated for antiproliferative activity against cancer cells. One compound, in particular, showed potent in vitro and in vivo anticancer and antiangiogenic activity, highlighting the therapeutic potential of furan derivatives (Romagnoli et al., 2015).

Biochemical and Histological Effects

  • Nonsteroidal Antifertility Agents : The effects of various furan derivatives on the histology and biochemistry of the uterus and uterine fluid during delayed implantation in rats were investigated, offering insights into the biochemical pathways influenced by furan compounds in reproductive biology (Singh et al., 1973).

Pro-Drug System for Cancer Treatment

  • Bioreductively Activated Pro-Drug System : A study on the potential of the 5-nitrofuran-2-ylmethyl group as a bioreductively activated pro-drug system for the selective release of therapeutic drugs in hypoxic solid tumors, demonstrating the utility of furan derivatives in targeted cancer therapy (Berry et al., 1997).

Photophysical Properties of Pentacyclic Derivatives

  • Furan Fused 1,10-Phenanthroline Pentacyclic Derivatives : Research into the synthesis and photophysical properties of furan-fused phenanthroline derivatives revealed potential applications in light-emitting devices, indicating the versatile photophysical characteristics of furan derivatives (Liu et al., 2019).

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-20-13(12-8-5-9-21-12)10-16-14(18)15(19)17-11-6-3-2-4-7-11/h2-9,13H,10H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFYRLYVCNNXPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=CC=CC=C1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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